3-(Diethylamino)propanamide (CAS 3813-27-2) is a versatile, amphoteric tertiary amine-containing amide that serves as a critical building block and functional intermediate in industrial and pharmaceutical chemistry . Characterized by its dual functionality—a hydrogen-bond accepting/donating primary amide and a mildly basic diethylamino group—it exhibits excellent solubility across both aqueous and organic media. In procurement and material selection, this compound is primarily valued as a precursor for cationic surfactants, a functional modifier for epoxy and acrylic resins, a highly stable salt-forming amine for optical brighteners, and a specific analytical standard (Metoclopramide Impurity 9) for pharmaceutical quality control , [1]. Its structural flexibility allows it to participate efficiently in alkylation, acylation, and quaternization reactions, making it an essential raw material for advanced formulation chemistry and active pharmaceutical ingredient (API) synthesis .
Substituting 3-(Diethylamino)propanamide with simpler alkanolamines (such as 2-(dimethylamino)ethanol) or generic aliphatic amines often leads to severe formulation instability and process inefficiencies [1]. In complex aqueous formulations, such as optical brightener solutions, standard alkanolamines suffer from poor retention during synthesis and require massive stoichiometric excesses of stabilizing carboxylic acids to prevent precipitation [1]. Furthermore, in polymer modification and catalysis, the absence of the primary amide group in generic tertiary amines eliminates crucial hydrogen-bonding stabilization and covalent anchoring sites, leading to additive leaching, reduced antistatic performance, and inferior reaction kinetics . Consequently, buyers must procure the exact diethylamino-amide structure to ensure long-term shelf stability, precise hydrophilic-lipophilic balance (HLB) in surfactant derivatives, and strict compliance with pharmaceutical QA/QC standards.
In the formulation of anilino-substituted bistriazinyl derivatives of 4,4'-diaminostilbene-2,2'-disulphonic acid (optical brighteners), 3-(Diethylamino)propanamide demonstrates vastly superior performance compared to traditional alkanolamines [1]. Patent literature reveals that when 2-(dimethylamino)ethanol (DMAE) is used, only 38-40% of the amine is retained in the final formulation, necessitating almost equimolar additions of carboxylic acids (e.g., citric acid) to maintain stability[1]. In direct contrast, utilizing 3-(Diethylamino)propanamide as the salt-forming base yields aqueous solutions that remain completely stable without turbidity or crystal formation for at least 120 days at both 4°C and 25°C, even in the presence of appreciable inorganic salt contents (>2.4% to >4.8%) [1]. This entirely eliminates the need for large excesses of secondary solubilizing agents.
| Evidence Dimension | Amine retention and formulation shelf-life |
| Target Compound Data | >120 days stability at 4°C/25°C without equimolar carboxylic acid stabilizers. |
| Comparator Or Baseline | 2-(dimethylamino)ethanol (DMAE) (Only 38-40% retention; requires equimolar carboxylic acid). |
| Quantified Difference | Eliminates the need for secondary carboxylic acid stabilizers and prevents >60% amine loss during synthesis. |
| Conditions | Aqueous formulation of bistriazinyl optical brighteners containing >2.4% inorganic salts. |
Formulators can significantly reduce raw material waste and eliminate secondary stabilizers, lowering overall production costs and improving the environmental profile of the brightener solution.
The specific alkyl substitution on the tertiary amine of 3-(Diethylamino)propanamide provides a precisely tuned hydrophilic-lipophilic balance critical for surfactant and phase-transfer applications . With a computed XLogP3-AA of -0.2 and a topological polar surface area (TPSA) of 46.3 Ų, the diethylamino moiety imparts greater hydrophobicity compared to its dimethylamino analog [1]. This structural difference alters the micellar properties and partitioning behavior when the compound is quaternized into cationic surfactants or used as a phase-transfer catalyst . The increased lipophilicity enhances its solubility in non-polar organic media, allowing for more efficient mass transfer in heterogeneous catalytic systems and improved wetting capabilities in textile auxiliaries ,[1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and organic solubility |
| Target Compound Data | XLogP3-AA = -0.2 |
| Comparator Or Baseline | 3-(Dimethylamino)propanamide (Lower lipophilicity / more hydrophilic baseline) |
| Quantified Difference | The addition of two methylene groups increases the partition coefficient, expanding compatibility with non-polar solvents. |
| Conditions | Computed physicochemical properties for solvent partitioning and surfactant headgroup design. |
Buyers synthesizing cationic surfactants or phase-transfer catalysts can leverage this specific lipophilic profile to optimize emulsion stability and reaction kinetics in biphasic systems.
3-(Diethylamino)propanamide is uniquely suited as a functional modifier in high-performance polymer systems due to its amphoteric reactivity . Unlike standard aliphatic tertiary amines (e.g., triethylamine) which act merely as unbound catalysts or additives that can leach over time, this compound utilizes its primary amide group to react with activated monomers or isocyanates, covalently anchoring it into the polymer backbone . Once integrated into acrylic or epoxy resins, the pendant diethylamino group provides permanent sites for ionic crosslinking and imparts durable antistatic properties. This dual-action mechanism significantly enhances the mechanical flexibility and chemical resistance of the resulting films and coatings .
| Evidence Dimension | Polymer integration and additive retention |
| Target Compound Data | Covalent integration via primary amide with pendant tertiary amine functionality. |
| Comparator Or Baseline | Standard aliphatic tertiary amines (e.g., triethylamine) which lack covalent anchoring sites. |
| Quantified Difference | Prevents additive leaching and provides permanent ionic crosslinking sites, unlike non-reactive amine additives. |
| Conditions | Formulation of acrylic and epoxy resins or polyurethane coatings. |
Procurement teams sourcing modifiers for specialty coatings can ensure long-lasting antistatic performance and chemical resistance without the risk of additive migration.
In pharmaceutical manufacturing, 3-(Diethylamino)propanamide is a critical analytical standard, officially recognized as Metoclopramide Impurity 9 [1]. For quality assurance and regulatory compliance, utilizing a high-purity standard of this exact compound (exact mass: 144.126 Da) is mandatory for the precise calibration of chromatographic methods (HPLC/LC-MS)[1], . Attempting to use uncharacterized crude reaction mixtures or structurally similar amides fails to provide the exact retention times and ionization profiles required to investigate amide-amine equilibria and validate the purity of metoclopramide batches . The defined structure and stability of this standard ensure accurate quantification of degradation products or synthesis byproducts .
| Evidence Dimension | Chromatographic calibration accuracy |
| Target Compound Data | Exact mass 144.126 Da; defined retention profile for Metoclopramide Impurity 9. |
| Comparator Or Baseline | Crude degradation mixtures or generic amide standards. |
| Quantified Difference | Enables exact mass calibration and regulatory-compliant method validation impossible with uncharacterized mixtures. |
| Conditions | HPLC/LC-MS analysis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). |
Essential for pharmaceutical QA/QC laboratories to meet stringent regulatory requirements for impurity profiling in metoclopramide production.
Used as a highly stable, salt-forming tertiary amine base to produce long-lasting, eco-friendly liquid optical brighteners for the paper and textile industries, effectively eliminating the need for excess carboxylic acid stabilizers and preventing amine loss during synthesis [1].
Serves as a lipophilic precursor that, upon quaternization or amine oxide formation, yields amphiphilic compounds with superior wetting, dispersing, and antistatic properties for advanced detergents and fabric softeners .
Employed as a reactive modifier in epoxy and acrylic resins, where its primary amide group covalently bonds to the polymer matrix while the pendant tertiary amine provides permanent ionic crosslinking and durable antistatic functionality .
Utilized as a certified analytical reference standard (Metoclopramide Impurity 9) for the precise chromatographic calibration and regulatory validation of metoclopramide API manufacturing processes , [2].